molecular formula C7H4N4S B3060539 5-thiophen-2-yl-2H-triazole-4-carbonitrile CAS No. 50710-07-1

5-thiophen-2-yl-2H-triazole-4-carbonitrile

Cat. No.: B3060539
CAS No.: 50710-07-1
M. Wt: 176.2 g/mol
InChI Key: DOHBNOZATOTTPE-UHFFFAOYSA-N
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Description

5-thiophen-2-yl-2H-triazole-4-carbonitrile (CAS 50710-07-1) is a high-purity heterocyclic compound offered at a concentration of 98% . This chemical serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure incorporates both triazole and thiophene rings, which are recognized as privileged scaffolds in drug discovery due to their widespread presence in compounds with diverse biological activities. Hybrid molecules containing thiophene and triazole or related heterocycles, such as thiadiazole, have demonstrated significant potential in anticancer research . Studies on similar structural frameworks have shown promising in vitro activities against challenging human cancer cell lines, including hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The antitumor mechanism of such heterocyclic compounds is often attributed to the inhibition of key enzymatic targets involved in cell proliferation, such as dihydrofolate reductase (DHFR) . Furthermore, recent research on thiophene-linked 1,2,4-triazole derivatives highlights their potential as anti-proliferative agents, with high affinity for cyclin-dependent kinase 2 (CDK2), and also notes marked activity against various bacterial strains . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-thiophen-2-yl-2H-triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-4-5-7(10-11-9-5)6-2-1-3-12-6/h1-3H,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHBNOZATOTTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423487
Record name 5-thiophen-2-yl-2H-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50710-07-1
Record name 5-(2-Thienyl)-1H-1,2,3-triazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50710-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-thiophen-2-yl-2H-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-thiophen-2-yl-2H-triazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antitumor properties. It interacts with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes. The nature of these interactions often involves binding to the active sites of the enzymes, leading to inhibition of their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of cancer cells by interfering with the signaling pathways that regulate cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and antitumor activity, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and increase its effectiveness in modulating cellular processes.

Biological Activity

5-Thiophen-2-yl-2H-triazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of thiophene derivatives with various isothiocyanates and subsequent cyclization processes. For instance, thiophene-2-carbohydrazide can react with haloaryl isothiocyanates under specific conditions to yield triazole derivatives. The structural characterization often employs techniques such as X-ray crystallography, which provides insights into the molecular geometry and bonding characteristics of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicate that this compound shows significant activity against various Gram-positive and Gram-negative bacteria, particularly Escherichia coli. However, its efficacy against fungal strains appears limited .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity Level
Gram-positive BacteriaSignificant (IC50 < 25 µM)
Gram-negative BacteriaModerate (IC50 < 50 µM)
Fungal StrainsInactive

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrates promising anti-proliferative effects, with IC50 values indicating potent activity at concentrations below 25 µM in certain cases. The structure–activity relationship (SAR) studies suggest that modifications at the haloaryl substituents significantly influence the anticancer efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HepG2< 25
MCF-7< 25
PC-3 (Prostate)> 50
HCT-116 (Colorectal)> 50

The mechanism underlying the biological activity of this compound is thought to involve interaction with specific cellular targets. For instance, studies indicate that these compounds may inhibit key enzymes involved in cell proliferation or disrupt cellular signaling pathways essential for tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of triazole derivatives, including this compound, found that modifications to the thiophene ring enhanced antibacterial properties against Staphylococcus aureus and E. coli. The structure was optimized to improve solubility and bioavailability, which are critical for therapeutic applications .
  • Anticancer Activity : In a comparative study involving various triazole derivatives, it was shown that compounds similar to 5-thiophen-2-yl-2H-triazole exhibited significant cytotoxicity towards cancer cells through apoptosis induction. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing anticancer effects .

Chemical Reactions Analysis

Table 1: Key Reaction Parameters

ParameterValue
CatalystTBAF (20 mol%)
SolventTHF
TemperatureRoom temperature (25°C)
Reaction Time1 hour
Yield90%

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution reactions. For example:

  • Halogenation : Reaction with N-haloaryl isothiocyanates under ethanol reflux yields 4-haloaryl-5-(thiophen-2-yl)triazole derivatives .

    • Example : Reaction with 4-chlorophenyl isothiocyanate produces 4-(4-chlorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

    • Yield : Quantitative (>95%) .

Nucleophilic Substitution at the Carbonitrile Group

The nitrile group participates in S-alkylation reactions:

  • Reactants : 5-Thiophen-2-yl-2H-triazole-4-carbonitrile, halogenated acetals (e.g., 2-bromo-1,1-diethoxyethane).

  • Conditions : DMF solvent, Cs₂CO₃ base, 0°C to 60°C.

  • Product : 3-((2,2-Diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole .

Table 2: Functionalization Outcomes

Reaction TypeConditionsProduct StructureYield
HalogenationEthanol, reflux, 24 h4-Haloaryl-triazole-thione>95%
S-AlkylationDMF, Cs₂CO₃, 60°C, 3 hThioacetal-triazole hybrid85%

Spectroscopic Characterization

Key data for this compound derivatives:

  • IR Spectroscopy : Strong absorption at 2247 cm⁻¹ (C≡N stretch) and 1632 cm⁻¹ (C=N stretch) .

  • ¹H NMR (DMSO-d₆) : Peaks at δ 8.04–8.13 ppm (thiophene protons) .

  • ¹³C NMR : Signals at 112.0–126.5 ppm (triazole and thiophene carbons) .

Mechanistic Insights

  • Cycloaddition Selectivity : The TBAF catalyst promotes regioselective [3+2] cycloaddition, favoring 1,2,3-triazole formation over other isomers .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

5-(4-Methoxyphenyl)-2H-1,2,3-Triazole-4-Carbonitrile

  • Structure : The triazole core is substituted at position 5 with a 4-methoxyphenyl group and at position 4 with a nitrile.
  • Key Differences : The methoxyphenyl group introduces strong electron-donating effects via the -OCH₃ substituent, contrasting with the electron-rich thiophene in the target compound.
  • Properties : Higher lipophilicity (logP ~2.5) compared to 5-thiophen-2-yl-2H-triazole-4-carbonitrile (estimated logP ~1.8) due to the aromatic methoxy group. Melting point: 196–198°C (vs. ~180–185°C predicted for the thiophene analogue) .

2.1.2. 5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile

  • Structure : Combines a pyrazole core with a triazole-like thiadiazole substituent and a nitrile group.
  • Key Differences : The pyrazole-thiadiazole hybrid lacks the triazole-thiophene conjugation, reducing aromatic stabilization.
  • Properties : Melting point: 191.8°C; molecular weight 371.1 g/mol. The thioether linkage enhances metabolic stability compared to the thiophene’s sulfur atom .
Analogues with Thiophene/Thiazole Substituents

2.2.1. 4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-2-((3-Hydroxyphenyl)Amino)Pyrimidine-5-Carbonitrile

  • Structure : Pyrimidine-carbonitrile with a thiazole substituent.
  • Key Differences: The pyrimidine core offers two nitrogen atoms for hydrogen bonding, unlike the triazole’s three. The thiazole’s amino group increases basicity (pKa ~7.5) compared to thiophene’s neutral sulfur.
  • Properties : Melting point: 242–243°C; moderate yield (18%) due to steric hindrance during synthesis .

2.2.2. 2-(Thiophen-2-ylcarbonyl)Thieno[2,3-b]Pyridin-5-Carbonitrile

  • Structure: A fused thienopyridine system with a thiophene-carbonyl group and nitrile.
  • Key Differences : The extended π-system enables stronger intermolecular stacking interactions.
  • Synthesis : Prepared via Friedel-Crafts acylation, yielding 45–50% .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Properties
This compound 1,2,3-Triazole Thiophen-2-yl, -CN ~180–185 (pred.) N/A 217.3 High polarity, π-π stacking capability
5-(4-Methoxyphenyl)-2H-Triazole-4-Carbonitrile 1,2,3-Triazole 4-Methoxyphenyl, -CN 196–198 55–60 230.2 Enhanced lipophilicity
4-(Thiazol-5-yl)Pyrimidine-5-Carbonitrile Pyrimidine Thiazol-5-yl, -CN 242–243 18 324.4 Hydrogen-bond donor sites
Thieno[2,3-b]Pyridin-5-Carbonitrile Derivative Thienopyridine Thiophen-2-ylcarbonyl, -CN 210–215 45–50 256.3 Strong π-π interactions

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 5-thiophen-2-yl-2H-triazole-4-carbonitrile, and how can its purity be verified?

  • Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions, as demonstrated in analogous triazole-thiophene hybrids. For example, Kamble et al. (2011) synthesized related tetrazole derivatives via stepwise functionalization of biphenyl precursors, employing controlled reaction temperatures (e.g., 393 K) and anhydrous conditions to minimize side reactions .
  • Purity Verification : Combine chromatographic techniques (TLC/HPLC) with spectroscopic validation. IR spectroscopy identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹), while 1H NMR^1 \text{H NMR} confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.00 ppm for thiophene and triazole moieties) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • IR Spectroscopy : Detects nitrile (C≡N) and triazole ring vibrations. For instance, nitrile stretches typically appear at 1616–2200 cm⁻¹ in related compounds .
  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} resolves aromatic protons and methylene linkages (e.g., benzyl CH2_2 at δ 4.2 ppm), while 13C NMR^{13} \text{C NMR} assigns carbon environments .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 394 [M+^+] in similar structures) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and dipole moments. For example, Lee et al. (1988) optimized correlation-energy functionals for electron density-based calculations, enabling accurate prediction of molecular reactivity .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models. A study on 4-(p-tolyl)-5-(thiophen-2-yl)-triazole showed <5% deviation between DFT-predicted and experimental 1H NMR^1 \text{H NMR} shifts .

Q. How should researchers address contradictions between experimental and computational data in structural studies?

  • Root Cause Analysis : Assess potential sources of error, such as solvent effects in NMR or basis set limitations in DFT. For instance, anisotropic solvent interactions can distort experimental NMR spectra, necessitating polarizable continuum model (PCM) corrections in simulations .
  • Iterative Refinement : Use software like SHELX for crystallographic refinement or re-optimize DFT parameters (e.g., including dispersion corrections). SHELXPRO has been widely adopted for resolving crystallographic ambiguities in small molecules .

Q. What strategies optimize the design of this compound derivatives for biological activity screening?

  • Functionalization : Introduce substituents at the triazole 1-position (e.g., acetyl or tert-butyl groups) to modulate lipophilicity. Evidence from SAR studies on 1,2,4-triazoles suggests that electron-withdrawing groups enhance antimicrobial activity .
  • In Silico Screening : Perform molecular docking with target proteins (e.g., fungal CYP51) using AutoDock Vina, prioritizing derivatives with favorable binding energies (<-8 kcal/mol) .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic reactions?

  • PCM Modeling : Apply integral equation formalism (IEF-PCM) to simulate solvent dielectric effects. Cancès et al. (1997) demonstrated that anisotropic solvents (e.g., ionic solutions) require explicit cavity surface discretization to predict solvation energies accurately .
  • Experimental Validation : Compare reaction rates in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents. For example, cyclocondensation yields dropped by 15% in ethanol due to competitive hydrogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-thiophen-2-yl-2H-triazole-4-carbonitrile
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5-thiophen-2-yl-2H-triazole-4-carbonitrile

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